molecular formula C8H11ClF3N3 B2495478 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride CAS No. 733757-93-2

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Cat. No. B2495478
CAS RN: 733757-93-2
M. Wt: 241.64
InChI Key: OEOBWUWAIBQXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C8H11ClF3N3 and its molecular weight is 241.64. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition

Compounds based on the pyrazolo[3,4-b]pyridine scaffold, such as "1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride," have been extensively investigated for their potential as kinase inhibitors. These compounds can interact with kinases via multiple binding modes, primarily targeting the hinge region of the kinase. This interaction is crucial for the development of selective kinase inhibitors, which play a vital role in the treatment of various diseases, including cancer. The versatility of the pyrazolo[3,4-b]pyridine scaffold allows it to achieve multiple kinase binding modes, making it a significant focus in the design of kinase inhibitors (Wenglowsky, 2013).

Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold, closely related to the chemical structure of interest, is recognized for its medicinal significance. These compounds exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The structural similarity to purines makes pyrazolo[3,4-d]pyrimidines crucial in drug discovery, with various derivatives being explored for their therapeutic potential. The structure-activity relationship (SAR) studies highlight the importance of this scaffold in developing drug candidates for multiple disease targets (Chauhan & Kumar, 2013).

Synthesis of Heterocyclic Compounds

"this compound" serves as a key building block in the synthesis of various heterocyclic compounds. The chemical structure allows for modifications that can lead to the creation of diverse heterocyclic derivatives. These compounds are not only significant in the context of medicinal chemistry but also play a crucial role in the development of new materials and catalysts. The ability to form multiple bonds and interactions makes it a versatile precursor in the synthesis of complex molecules (Gomaa & Ali, 2020).

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.ClH/c1-14-6-4-12-3-2-5(6)7(13-14)8(9,10)11;/h12H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOBWUWAIBQXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCNC2)C(=N1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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